molecular formula C26H52N6O11S B1662195 Deferoxamine mesylate CAS No. 138-14-7

Deferoxamine mesylate

Cat. No.: B1662195
CAS No.: 138-14-7
M. Wt: 656.8 g/mol
InChI Key: IDDIJAWJANBQLJ-UHFFFAOYSA-N
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Description

Deferoxamine mesylate is a chelating agent primarily used to treat acute iron or aluminum toxicity. It is a derivative of deferoxamine, a natural product isolated from the bacterium Streptomyces pilosus. This compound binds free iron and aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys .

Mechanism of Action

Target of Action

Deferoxamine mesylate primarily targets trivalent (ferric) iron and tissue-bound aluminum . It has a strong affinity for these metals, which play crucial roles in various biochemical processes. In conditions of iron or aluminum overload, these metals can cause toxicity, leading to damage in various organs and tissues .

Mode of Action

This compound acts as a chelating agent . In the context of iron toxicity, it binds to trivalent (ferric) iron, forming a stable complex known as ferrioxamine . This complex is then eliminated via the kidneys . Approximately 100 mg of deferoxamine is capable of binding around 8.5 mg of trivalent (ferric) iron .

In the case of aluminum toxicity, deferoxamine binds to tissue-bound aluminum to form aluminoxamine , another stable, water-soluble complex .

Biochemical Pathways

The formation of the ferrioxamine and aluminoxamine complexes prevents the iron and aluminum from entering into further chemical reactions . This effectively interrupts the biochemical pathways that would otherwise lead to the production of harmful reactive oxygen species and other damaging compounds .

Pharmacokinetics

This compound is metabolized principally by plasma enzymes . Some of the drug is also excreted in the feces via the bile . The elimination of deferoxamine follows a biphasic pattern, with a first rapid phase half-life of 1 hour and a second slow phase half-life of 6 hours .

Result of Action

By chelating excess iron and aluminum, this compound reduces the damage done to various organs and tissues, such as the liver . This can help to alleviate the symptoms of conditions like iron overload, aluminum toxicity, and certain types of anemia that require many blood transfusions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of complex formation is pH-dependent, being most rapid at acidic pH . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as the complexes are primarily eliminated via the kidneys .

Biochemical Analysis

Biochemical Properties

Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .

Molecular Mechanism

The mechanism of action of this compound involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .

Temporal Effects in Laboratory Settings

This compound is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .

Metabolic Pathways

This compound is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .

Subcellular Localization

The subcellular localization of this compound is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of deferoxamine mesylate involves multiple stages. Initially, deferoxamine B is isolated from the fermentation broth of Streptomyces pilosus. The deferoxamine B is then converted to its mesylate salt through a series of purification steps, including chromatography on adsorption resin, precipitation, and crystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reconstituting this compound for injection. This involves dissolving the compound in a suitable solvent and further diluting it for intravenous infusion .

Chemical Reactions Analysis

Types of Reactions: Deferoxamine mesylate primarily undergoes chelation reactions.

Common Reagents and Conditions: The chelation process typically occurs under physiological conditions, with this compound binding to free iron or aluminum in the bloodstream. The reaction is facilitated by the presence of hydroxamic acid groups in the molecule, which have a high affinity for metal ions .

Major Products Formed: The major products of these reactions are ferrioxamine and aluminoxamine, which are stable, water-soluble complexes excreted via the kidneys .

Comparison with Similar Compounds

Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .

Properties

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIJAWJANBQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037649
Record name Deferoxamine mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-14-7
Record name Deferoxamine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-14-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine mesylate [USAN:USP]
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Record name Deferoxamine mesylate
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Record name Deferoxamine mesylate
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Record name Deferoxamine mesilate
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Record name DEFEROXAMINE MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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